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molecular formula C10H9FO3 B8720240 (Oxiran-2-yl)methyl 2-fluorobenzoate CAS No. 85515-51-1

(Oxiran-2-yl)methyl 2-fluorobenzoate

Cat. No. B8720240
M. Wt: 196.17 g/mol
InChI Key: YOLFMTDVRJWTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04501912

Procedure details

A mixture containing 37 g (0.5 mole) of glycidol, 500 ml of anhydrous ether, 500 ml of pyridine and 80 g (0.5 mole) of o-fluoro-benzoyl chloride was stirred at 0° C. for 1 hour and 25° C. for 2 hours. The mixture was filtered and the ethanol filtrate was washed with 100 ml of 5% HCl. Evaporation of the ether gave an oil which was distilled to give 69.5 g (71%) of product, b.p. 115° C./0.5 mmHg. The NMR and IR spectra were consistent with the assigned structure.
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH:2]1[CH2:4][OH:5].CCOCC.[F:11][C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14](Cl)=[O:15]>N1C=CC=CC=1>[F:11][C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14]([O:5][CH2:4][CH:2]1[O:3][CH2:1]1)=[O:15]

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
500 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
80 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 1 hour and 25° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the ethanol filtrate was washed with 100 ml of 5% HCl
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether
CUSTOM
Type
CUSTOM
Details
gave an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C(=O)OCC2CO2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 69.5 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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